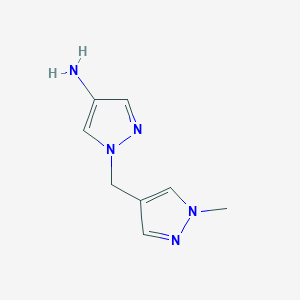

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine

Description

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine (CAS: 2056-66-8, C₉H₁₂N₆) is a bispyrazole derivative characterized by a methyl-substituted pyrazole ring linked via a methylene bridge to a pyrazol-4-amine moiety. This compound is commercially available as a research chemical, including its dihydrochloride salt form, with applications in medicinal chemistry and drug discovery . Its structure enables interactions with biological targets such as kinases, as evidenced by its structural similarity to pharmacologically active analogs like avapritinib, a kinase inhibitor containing a 1-methylpyrazole subunit .

Properties

CAS No. |

1001757-45-4 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C8H11N5/c1-12-4-7(2-10-12)5-13-6-8(9)3-11-13/h2-4,6H,5,9H2,1H3 |

InChI Key |

YLLLSNVYMVTPSS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to increase yield and purity .

Chemical Reactions Analysis

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, forming substituted pyrazole derivatives

Scientific Research Applications

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating cancer, inflammation, and infectious diseases.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substitutions : Ethyl () or trifluoroethyl () groups increase lipophilicity compared to methyl, while aryl groups (e.g., chlorobenzyl ) enhance π-π interactions but reduce solubility.

- Halogenation : Bromine or chlorine atoms () improve binding affinity in hydrophobic pockets but may introduce metabolic stability challenges.

- Linker Flexibility : The methylene bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., in Ceapin-A9 ) restrict motion, affecting target engagement.

Physicochemical Properties

Biological Activity

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly in oncology and enzymatic inhibition.

The molecular formula of this compound is with a molecular weight of approximately 136.16 g/mol. Its structure features two pyrazole rings, which are known for their diverse biological activities.

Research indicates that pyrazole derivatives exhibit a range of biological activities through multiple mechanisms, including:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to this compound have been shown to inhibit CDK2, which is crucial for cell cycle regulation. For instance, a related compound demonstrated a value of 0.005 µM against CDK2, indicating potent inhibitory activity .

Biological Activity Data

The following table summarizes the biological activity data associated with pyrazole derivatives, including this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that certain compounds exhibited significant antiproliferative effects against various cancer cell lines, including ovarian and cervical cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the ability of pyrazole derivatives to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. The compound demonstrated competitive inhibition with an IC50 value comparable to established antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic routes for 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine, and how are intermediates purified?

The synthesis typically involves coupling reactions using pyrazole derivatives. For example, a Buchwald-Hartwig amination or Ullmann-type coupling may be employed to introduce the aminopyrazole moiety. In one protocol, intermediates like 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via copper-catalyzed reactions with cyclopropanamine, followed by purification using column chromatography (ethyl acetate/hexane gradients) and acid-base extraction . Purity is confirmed via melting point analysis, , and HRMS (e.g., ESI m/z 215 [M+H]) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR): and NMR in deuterated solvents (e.g., CDCl) confirm substituent positions and regioselectivity. For example, methyl groups in pyrazole rings show distinct singlets near δ 2.29 ppm .

- High-Resolution Mass Spectrometry (HRMS): ESI or EI-MS validates molecular weight (e.g., m/z 176 [M+H] for pyrimidine analogs) .

- X-ray Crystallography: SHELXL is widely used for refinement, particularly for resolving hydrogen bonding and torsion angles in pyrazole derivatives. SHELX programs are robust for small-molecule refinement and handling twinned data .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening includes antimicrobial assays (e.g., MIC against Staphylococcus aureus or Escherichia coli) and receptor-binding studies. For related pyrazoles, in vitro σ receptor antagonism is tested via competitive binding assays using guinea pig brain homogenates . Antimitotic activity may also be assessed using sea urchin embryo models or cancer cell lines (e.g., MCF-7) .

Q. How is purity validated, and what are common impurities in synthesis?

Purity (≥95%) is confirmed via HPLC with UV detection (λ = 254 nm) and . Common impurities include unreacted starting materials (e.g., 1-methylpyrazole derivatives) or byproducts from incomplete coupling. Acidic/basic washes (e.g., HCl or NaHCO) during extraction help remove polar impurities .

Q. What solvent systems and reaction conditions optimize yield?

Polar aprotic solvents like DMSO or DMF are used for copper-catalyzed aminations at 35–120°C. Yields improve with cesium carbonate as a base and prolonged reaction times (48–72 hours). Ethanol or methanol is preferred for cyclization steps under reflux .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. For example, bulky substituents at the 1-position (e.g., methyl groups) direct electrophilic attacks to the 4-position. Computational modeling (DFT) or directing groups (e.g., boronic esters) can guide coupling reactions. Evidence from diarylpyrazole syntheses shows that Pd-catalyzed cross-coupling at the 4-position requires careful ligand selection (e.g., XPhos) to avoid byproducts .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in bond lengths or torsion angles may arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands help refine twinned data, while ISOR restraints stabilize anisotropic displacement parameters. For high-resolution data (d-spacing < 1.0 Å), charge-density analysis using multipole models (e.g., HAR ) clarifies electron density distributions .

Q. How do modifications to the pyrazole core impact pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Methyl substitution : A methyl group at the 1-position enhances metabolic stability but reduces σ receptor affinity by ~30% compared to ethyl analogs .

- Amino group placement : 4-Aminopyrazoles show higher antimicrobial activity than 3-amino isomers, likely due to improved hydrogen bonding with bacterial targets .

- Heterocyclic fusion : Pyrazolo[1,5-a]pyrimidines derived from 4-aminopyrazoles exhibit anticonvulsant activity but require pharmacokinetic optimization for blood-brain barrier penetration .

Q. What advanced analytical methods validate synthetic intermediates under regulatory guidelines?

- Chiral HPLC : Resolves enantiomers in intermediates like N-cyclopropyl derivatives using amylose-based columns (e.g., Chiralpak IA).

- LC-MS/MS : Detects trace impurities (≤0.1%) for ICH compliance, with ESI in positive ion mode and MRM transitions.

- Thermogravimetric Analysis (TGA) : Confirms thermal stability for API formulation, with decomposition temperatures >200°C for most pyrazoles .

Q. How can in silico modeling guide the design of pyrazole-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like tubulin or bacterial enzymes. For example, pyrazole-4-amine derivatives show strong interactions with the colchicine binding site (ΔG = -9.2 kcal/mol), validated by mutagenesis studies . QSAR models using Hammett constants (σ) correlate electron-withdrawing substituents with enhanced antimitotic activity (R = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.